molecular formula C20H21F3N4O4 B2990152 2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2380182-30-7

2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2990152
CAS No.: 2380182-30-7
M. Wt: 438.407
InChI Key: FIASPYSGAFJACI-UHFFFAOYSA-N
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Description

2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperazine ring, and a trifluoromethyl-substituted dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with a suitable acylating agent to introduce the oxopropan-2-yl group. Finally, the trifluoromethyl-substituted dihydropyridazinone core is constructed through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and dihydropyridazinone moieties contribute to its potential biological activities .

Properties

IUPAC Name

2-[1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O4/c1-13(27-18(28)5-4-17(24-27)20(21,22)23)19(29)26-8-6-25(7-9-26)11-14-2-3-15-16(10-14)31-12-30-15/h2-5,10,13H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIASPYSGAFJACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C(=O)C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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